2-(2-Fluoroethoxy)-3,5-dimethylaniline
Description
2-(2-Fluoroethoxy)-3,5-dimethylaniline is a fluorinated aromatic amine derivative characterized by a 3,5-dimethyl-substituted aniline core modified with a 2-fluoroethoxy group at the ortho position.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
2-(2-fluoroethoxy)-3,5-dimethylaniline |
InChI |
InChI=1S/C10H14FNO/c1-7-5-8(2)10(9(12)6-7)13-4-3-11/h5-6H,3-4,12H2,1-2H3 |
InChI Key |
GCIIIQBBTFSBJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)OCCF)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoroethoxy)-3,5-dimethylaniline typically involves the reaction of 3,5-dimethylaniline with 2-fluoroethanol under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis. Purification of the final product is typically achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoroethoxy)-3,5-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(2-Fluoroethoxy)-3,5-dimethylaniline has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds due to its potential biological activity.
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Industrial Chemistry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluoroethoxy)-3,5-dimethylaniline involves its interaction with specific molecular targets. The fluoroethoxy group can enhance the compound’s ability to penetrate biological membranes, while the aniline moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific pharmacological effects .
Comparison with Similar Compounds
Table 1: Key Properties of 2-(2-Fluoroethoxy)-3,5-dimethylaniline and Analogues
- Solubility: The fluorinated derivative exhibits lower aqueous solubility than 3,5-DMA but higher than non-polar analogs like 2,6-dimethylaniline. Sulfonated derivatives (e.g., MADB) are highly water-soluble due to ionic sulfobutyl groups .
Analytical Challenges and Chromatographic Behavior
- Co-elution Issues : 3,5-Dimethylaniline co-elutes with 2,5-dimethylaniline in GC-MS, necessitating high-resolution separation techniques or isotopic internal standards (e.g., 2,4-dimethylaniline-d11) for accurate quantification . The fluorinated ethoxy group in 2-(2-Fluoroethoxy)-3,5-DMA may reduce co-elution risks due to altered polarity and retention times.
Environmental and Metabolic Stability
- Degradation : 3,5-DMA exhibits moderate environmental persistence (half-life <1 week in activated sludge) but is less persistent than chlorinated anilines . The fluoroethoxy group may slow microbial degradation, increasing environmental retention.
- Metabolism: 3,5-DMA is metabolized to 3,5-dimethylaminophenol (3,5-DMAP), a compound with demonstrated anti-cancer activity in A549 lung cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
